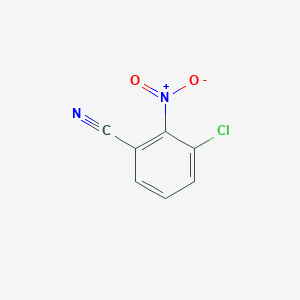
7alpha-Hydroxystigmasterol
Overview
Description
7alpha-Hydroxystigmasterol is a naturally occurring phytosterol found in plants, particularly in the Asteraceae family . It is a derivative of stigmasterol, characterized by the presence of a hydroxyl group at the 7-alpha position. This compound has garnered interest due to its potential biological activities and applications in various fields.
Mechanism of Action
Mode of Action
It is known that it is involved in the cholesterol metabolism pathway .
Biochemical Pathways
7alpha-Hydroxystigmasterol is involved in the cholesterol metabolism pathway. Specifically, it is a product of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which converts cholesterol into 7alpha-hydroxycholesterol . This is the first and rate-limiting step in bile acid synthesis .
Biochemical Analysis
Biochemical Properties
7alpha-Hydroxystigmasterol is involved in various biochemical reactions. This enzyme converts this compound into 7alpha-hydroxycholesterol, which is a key step in the synthesis of bile acids .
Cellular Effects
It is known that the accumulation of similar compounds, such as 7-ketocholesterol, 7alpha-hydroxycholesterol, and 7beta-hydroxycholesterol, can have significant effects on cells . These effects include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme CYP7A1 . This enzyme oxidizes this compound at the 7 position using molecular oxygen, converting it into 7alpha-hydroxycholesterol . This is a key step in the synthesis of bile acids, which play important roles in lipid digestion and absorption .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in various organic solvents, suggesting that it may be stable under a range of conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Animal models are commonly used in the study of similar compounds and could provide valuable insights into the dosage-dependent effects of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acid synthesis. It is converted into 7alpha-hydroxycholesterol by the enzyme CYP7A1, which is a key step in this pathway . This process is part of the larger cholesterol metabolic process, which also involves other enzymes and cofactors .
Transport and Distribution
It is known that similar compounds can interact with transporters such as ATP-binding cassette transporters ABCA-1 and ABCG-1 .
Subcellular Localization
The enzyme that it interacts with, CYP7A1, is located in the endoplasmic reticulum . This suggests that this compound may also be found in this subcellular compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7alpha-Hydroxystigmasterol can be synthesized from stigmasterol through hydroxylation reactions. The hydroxylation process typically involves the use of specific reagents and catalysts to introduce the hydroxyl group at the desired position. Common reagents include oxidizing agents such as osmium tetroxide or selenium dioxide, often in the presence of co-catalysts like pyridine .
Industrial Production Methods: Industrial production of this compound involves the extraction of stigmasterol from plant sources, followed by chemical modification. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The extracted stigmasterol is then subjected to hydroxylation under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 7alpha-Hydroxystigmasterol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Reduction of the hydroxyl group to form corresponding alcohols.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products:
Oxidation: Formation of 7-ketostigmasterol.
Reduction: Formation of 7alpha-hydroxy derivatives.
Substitution: Formation of 7-halostigmasterol.
Scientific Research Applications
7alpha-Hydroxystigmasterol has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of sterols.
Biology: Studied for its role in plant metabolism and stress responses.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
- Ikshusterol (CAS: 34427-61-7)
- Schleicheol 1 (CAS: 256445-66-6)
- Schleicheol 2 (CAS: 256445-68-8)
- 3,7,16-Trihydroxystigmast-5-ene (CAS: 289056-24-2)
- 7-Oxo-beta-sitosterol (CAS: 2034-74-4)
Comparison: 7alpha-Hydroxystigmasterol is unique due to its specific hydroxylation at the 7-alpha position, which imparts distinct biological activities compared to other similar compounds. For instance, Ikshusterol and 7-Oxo-beta-sitosterol have different functional groups, leading to variations in their pharmacological properties .
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNWDOFSGOYEK-KQASBSEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)




